

# The PROTAC C004019: A Targeted Approach to Tau Hyperphosphorylation and Degradation

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## Compound of Interest

Compound Name: C004019

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accumulation of hyperphosphorylated tau protein is a central pathological hallmark of Alzheimer's disease (AD) and other related neurodegenerative disorders, collectively known as tauopathies. This technical guide provides a comprehensive overview of the small molecule **C004019**, a Proteolysis Targeting Chimera (PROTAC), and its significant impact on promoting the clearance of tau, including its hyperphosphorylated forms. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

## Executive Summary

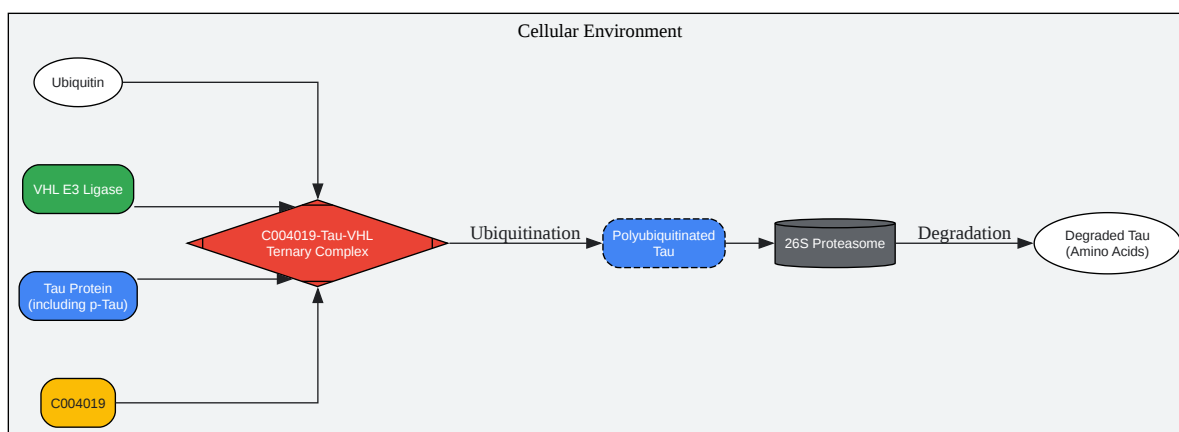
**C004019** is a novel bifunctional small molecule designed to selectively induce the degradation of tau protein.<sup>[1][2][3]</sup> As a PROTAC, it operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to target and eliminate tau.<sup>[1][2][4]</sup> Preclinical studies in both cellular and animal models have demonstrated that **C004019** effectively reduces the levels of total and hyperphosphorylated tau, leading to an amelioration of synaptic dysfunction and cognitive deficits associated with tau pathology.<sup>[1][2][5]</sup> This targeted protein degradation strategy presents a promising therapeutic avenue for the treatment of Alzheimer's disease and other tauopathies.

## Mechanism of Action of C004019

**C004019** is a chimeric molecule composed of three key components: a ligand that binds to the tau protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.<sup>[1][4]</sup> Its mechanism of action can be summarized in the following steps:

- Ternary Complex Formation: **C004019** penetrates the cell and simultaneously binds to a tau protein and the VHL E3 ligase, forming a ternary complex.<sup>[1][4]</sup>
- Ubiquitination: The proximity induced by **C004019** allows the E3 ligase to efficiently transfer ubiquitin molecules to the tau protein.
- Proteasomal Degradation: The polyubiquitinated tau is then recognized and degraded by the 26S proteasome, leading to a reduction in both total and hyperphosphorylated tau levels.<sup>[1][6]</sup>

This catalytic process allows a single molecule of **C004019** to induce the degradation of multiple tau proteins.



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**Figure 1:** Mechanism of Action of **C004019**.

## Quantitative Data Summary

The efficacy of **C004019** in reducing tau levels has been quantified in various preclinical models. The following tables summarize the key findings.

### Table 1: In Vitro Efficacy of **C004019** in Cellular Models

Cell Line	Treatment Concentration	Duration	Effect on Total Tau	Effect on Phosphorylated Tau (p-Tau)	Citation(s)
HEK293-hTau	0.01-20 $\mu$ M	24 hours	Concentration-dependent reduction	Concentration-dependent reduction at multiple sites (pS214, pS262, pS396, pS404)	[5]
SH-SY5Y	0.01-20 $\mu$ M	24 hours	Concentration-dependent reduction	Concentration-dependent reduction	[1][5]
SH-SY5Y (with WO + GFX)	1 $\mu$ M, 10 $\mu$ M	24 hours	Reduction	Efficient decrease at 10 $\mu$ M	[6]
HEK293-hTau	~5 nM (DC50)	Not Specified	50% degradation	Not Specified	[1]

WO (wortmannin) and GFX (GF109203X) were used to induce tau hyperphosphorylation.

## Table 2: In Vivo Efficacy of C004019 in Mouse Models

Mouse Model	Administration Route	Dosage	Treatment Regimen	Effect on Tau Levels	Functional Outcomes	Citation(s)
Wild-type	Intracerebroventricular	200 $\mu$ M (5 $\mu$ L)	Single dose	Reduction in the brain	Not Applicable	[5]
3xTg-AD	Intracerebroventricular	200 $\mu$ M (5 $\mu$ L)	Single dose	Reduction in the brain	Not Specified	[5]
Wild-type	Subcutaneous	3-15 mg/kg	Single dose	Effective clearance in the brain	Not Applicable	[5]
hTau Transgenic	Subcutaneous	3 mg/kg	Once every 6 days for 5 times	Promoted tau clearance	Improved cognitive and synaptic functions	[5]
3xTg-AD	Subcutaneous	3 mg/kg	Once every 6 days for 5 times	Promoted tau clearance	Improved cognitive and synaptic functions	[5]

## Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the effects of **C004019**.

### Cell Culture and Treatment

- Cell Lines:
  - HEK293 cells stably expressing human tau (HEK293-hTau).[1]

- Human neuroblastoma SH-SY5Y cells, which endogenously express human tau.[1]
- Treatment:
  - Cells were treated with varying concentrations of **C004019** (e.g., 0.01  $\mu$ M to 100  $\mu$ M) for specified durations (e.g., 24 hours).[5]
  - To induce tau hyperphosphorylation in SH-SY5Y cells, co-treatment with wortmannin (1  $\mu$ M) and GF109203X (1  $\mu$ M) was performed.[6]
  - To confirm the mechanism of action, cells were co-treated with the proteasome inhibitor MG132 (10  $\mu$ M).[1][6]

## Western Blotting

Western blotting was employed to quantify the levels of total and phosphorylated tau.

- Protein Extraction: Cells or brain tissues were lysed to extract total protein.
- Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes were incubated with primary antibodies specific for:
  - Total tau (e.g., Tau5)
  - Phosphorylated tau at various epitopes (e.g., pS214, pS262, pS396, pS404)
  - Loading controls (e.g.,  $\beta$ -actin or GAPDH)
- Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and signals were detected using a chemiluminescence detection system.

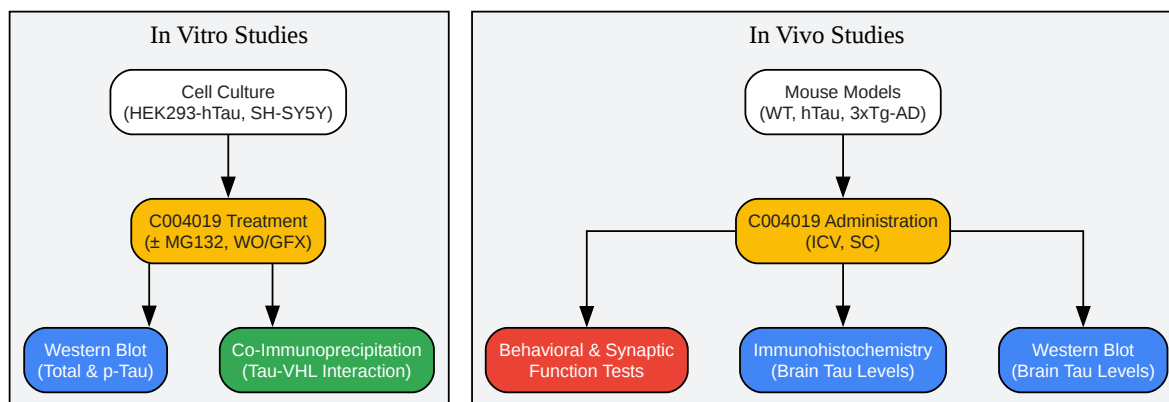
## Co-Immunoprecipitation (Co-IP)

Co-IP was used to demonstrate the interaction between tau and the VHL E3 ligase in the presence of **C004019**.

- Cell Lysis: Cells were lysed under non-denaturing conditions to preserve protein-protein interactions.
- Immunoprecipitation: The cell lysate was incubated with an antibody against tau to pull down tau and its interacting proteins.
- Western Blot Analysis: The immunoprecipitated complex was then analyzed by Western blotting using an antibody against VHL to confirm its presence.

## Animal Studies

- Mouse Models:
  - Wild-type mice
  - hTau transgenic mice
  - 3xTg-AD mice
- Administration of **C004019**:
  - Intracerebroventricular (ICV) injection: A single dose was administered directly into the cerebral ventricles.[\[5\]](#)
  - Subcutaneous (SC) injection: Single or multiple doses were administered under the skin.[\[5\]](#)
- Behavioral and Synaptic Function Assessment:
  - Cognitive function was assessed using a suite of behavioral tests.[\[2\]](#)
  - Synaptic plasticity was evaluated through electrophysiology and Golgi staining.[\[2\]](#)
- Immunohistochemistry: Brain sections were stained with antibodies against tau to visualize its distribution and abundance.



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